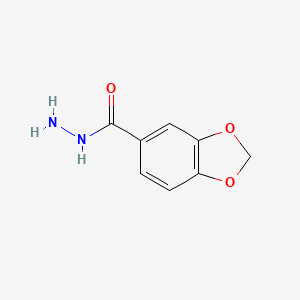

(5-Hydroxy-6-methylpyridine-3,4-diyl)dimethanol 2-oxopentanedioate

Übersicht

Beschreibung

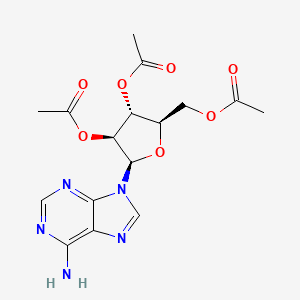

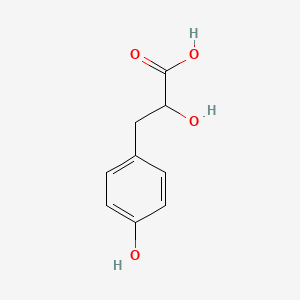

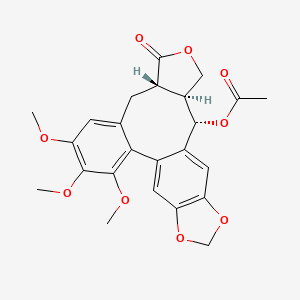

“(5-Hydroxy-6-methylpyridine-3,4-diyl)dimethanol 2-oxopentanedioate” is a chemical compound with the CAS number 27280-85-9 . It is used for research purposes .

Physical And Chemical Properties Analysis

This compound has a molecular weight of 315.28 g/mol . It has a boiling point of 491.9ºC at 760 mmHg . The compound should be stored sealed in dry conditions at 2-8°C .Wissenschaftliche Forschungsanwendungen

Type 2 Diabetes Mellitus (T2DM) Management

Piriglutine, as a glucagon-like peptide-1 receptor agonist (GLP-1 RA), is instrumental in the management of T2DM. It enhances insulin secretion and inhibits glucagon release, which helps in glycemic control. Studies have shown that Piriglutine decreases hemoglobin A1c (HbA1c) levels when prescribed as monotherapy or in combination with other antidiabetic drugs. It is generally well-tolerated and associated with minor hypoglycemia in combination therapy .

Obesity Treatment

In the context of obesity, Piriglutine’s higher doses are used to control weight. Its efficacy in reducing body weight is attributed to its action on GLP-1 receptors, which influences appetite and energy intake. The compound has shown promise in addressing obesity, which is often associated with T2DM .

Cardiovascular Disease Risk Reduction

Piriglutine has a protective effect on the cardiovascular system. It can reduce cardiovascular events and related risk factors, including the improvement of lipid profiles and control of blood pressure. This makes it a cost-effective option for long-term use in healthcare plans, considering its benefits in reducing the risk of cardiovascular diseases .

Osteoarthritis (OA) Treatment

Research indicates that Piriglutine exerts analgesic, anti-inflammatory, and anti-degradative actions in OA. It alleviates pain-related behavior and decreases the secretion of pro-inflammatory mediators like IL-6 and PGE2. Furthermore, Piriglutide shifts the polarized macrophage phenotype from pro-inflammatory M1 to anti-inflammatory M2, suggesting its potential as a novel therapeutic candidate for OA treatment .

Analgesic Properties

Piriglutine’s analgesic properties are not limited to OA. Its mechanism of action involves modulation of inflammatory pathways, which can contribute to pain relief in various conditions. The compound’s ability to reduce pain makes it a valuable addition to the pharmacological options for pain management .

Anti-Inflammatory Effects

The anti-inflammatory effects of Piriglutine are significant, as it can modulate the immune response by affecting cytokine production and macrophage activity. These properties are beneficial in treating diseases where inflammation plays a key role .

Diabetes Complications Mitigation

Piriglutine shows extensive evidence-based benefits in diabetes complications. Its role in clinical practice includes not only managing blood glucose levels but also mitigating the various complications associated with diabetes, such as neuropathy, nephropathy, and retinopathy .

Prediabetes Intervention

For individuals with overweight or obesity and prediabetes, Piriglutine can lower the risk of a type 2 diabetes diagnosis and support sustained weight loss. It serves as an adjunct to diet and exercise, highlighting its preventive potential in the progression from prediabetes to full-blown diabetes .

Safety and Hazards

Wirkmechanismus

Target of Action

Piriglutine primarily targets the glucagon-like peptide-1 receptors (GLP-1Rs) . These receptors play a crucial role in glucose homeostasis and appetite regulation .

Mode of Action

Piriglutine, a synthetic analog of human glucagon-like peptide-1 (GLP-1), acts as a GLP-1 receptor agonist . It enhances insulin secretion and inhibits glucagon release via the stimulation of GLP-1Rs .

Biochemical Pathways

Piriglutine regulates lipid metabolism-related signaling, including the AMPK and ACC pathways . It also activates the neurotransmitters neuropeptide Y and agouti-related protein in the hypothalamus, which helps reduce hunger and increase satiety .

Pharmacokinetics

Piriglutine is slowly absorbed following subcutaneous injection, with a tmax of approximately 12 hours . Its absolute bioavailability is around 55% . The prolonged action of piriglutine is achieved by attaching a fatty acid molecule at position 26 of the GLP-1 molecule, enabling it to bind reversibly to albumin within the subcutaneous tissue and bloodstream and be released slowly over time .

Result of Action

It decreases hemoglobin A1c (HbA1c) in type 2 diabetes (T2D) patients when prescribed as monotherapy or in combination with one or more antidiabetic drugs .

Action Environment

The action of piriglutine is largely independent of the injection site . Increasing body weight and male sex are associated with reduced concentrations, but there is substantial overlap between subgroups . Exposure is reduced with mild, moderate, or severe renal or hepatic impairment .

Eigenschaften

IUPAC Name |

4,5-bis(hydroxymethyl)-2-methylpyridin-3-ol;2-oxopentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO3.C5H6O5/c1-5-8(12)7(4-11)6(3-10)2-9-5;6-3(5(9)10)1-2-4(7)8/h2,10-12H,3-4H2,1H3;1-2H2,(H,7,8)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLAUVUHGQARGDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C(=C1O)CO)CO.C(CC(=O)O)C(=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

93803-23-7 | |

| Record name | Pentanedioic acid, 2-oxo-, compd. with 5-hydroxy-6-methyl-3,4-pyridinedimethanol (1:2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=93803-23-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID70950008 | |

| Record name | 2-Oxopentanedioic acid--4,5-bis(hydroxymethyl)-2-methylpyridin-3-ol (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70950008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pyridoxine alpha-Ketoglutarate | |

CAS RN |

27280-85-9 | |

| Record name | Pentanedioic acid, 2-oxo-, compd. with 5-hydroxy-6-methyl-3,4-pyridinedimethanol (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27280-85-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Conductase | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027280859 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Oxopentanedioic acid--4,5-bis(hydroxymethyl)-2-methylpyridin-3-ol (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70950008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-oxoglutaric acid, compound with 5-hydroxy-6-methylpyridine-3,4-dimethanol (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.973 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PYRIDOXINE OXOGLURATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/68V67Y6Q3J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Methyl-2-[[4,5,5,5-tetrafluoro-4-[1,1,2,3,3,3-hexafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propoxy]propoxy]-2-[1,2,2,2-tetrafluoro-1-[1,1,2,3,3,3-hexafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propoxy]propoxy]ethyl]pentanoyl]amino]propane-1-sulfonic acid](/img/structure/B1217045.png)

![2-methoxy-N-[(1R)-1-phenylethyl]acetamide](/img/structure/B1217049.png)